N-(3-chloro-4-methylphenyl)pentanamide
Description
N-(3-Chloro-4-methylphenyl)pentanamide (CAS 2307-68-8), also known as Pentanochlor or Solan, is a chlorinated aromatic amide with the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol . Structurally, it features a 3-chloro-4-methylphenyl group attached to a 2-methylpentanamide chain (branched at the second carbon). This compound is primarily utilized as a herbicide, effective in controlling broadleaf weeds in crops like carrots and parsley . Its mechanism of action likely involves disruption of plant cell division or photosynthesis, though exact targets remain unspecified in the provided evidence.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-5-12(15)14-10-7-6-9(2)11(13)8-10/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
MUDBOJKTKQUTFU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)C)Cl |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)Pentanamide
Structural Differences :
- Substituents : 4-methoxyphenyl group (electron-donating methoxy) vs. 3-chloro-4-methylphenyl (electron-withdrawing chloro and methyl).
- Amide Chain : Straight pentanamide vs. branched 2-methylpentanamide.
Physicochemical and Pharmacological Properties :
Key Findings :
- N-(4-Methoxyphenyl)Pentanamide exhibits anthelmintic activity comparable to albendazole but with lower cytotoxicity , making it a promising pharmaceutical candidate .
- The methoxy group enhances solubility and pharmacokinetic properties (e.g., TPSA = 46.5 Ų), whereas the chloro-methyl group in the target compound increases lipophilicity, favoring herbicidal action .
- Synthetic accessibility favors N-(4-Methoxyphenyl)Pentanamide (69% yield, 99% purity ) compared to the likely more complex synthesis of the branched-chain herbicide.
Shorter-Chain Analogues: Propanamide and Acetamide Derivatives
(a) 3-Chloro-N-(4-Methylphenyl)Propanamide (CAS L026748)
- Structure : Propanamide chain (C3) with 3-chloro-4-methylphenyl group.
- Properties : Reduced lipophilicity (shorter chain) may lower environmental persistence compared to pentanamide derivatives. Used as an intermediate in pharmaceutical synthesis .
(b) N-(3-Chloro-4-Methylphenyl)Acetamide (CAS 7149-79-3)
- Structure : Acetamide chain (C2) with the same phenyl substituents.
- Primarily a chemical intermediate .
Comparison Insight :
- Chain Length Impact : Longer chains (e.g., pentanamide) enhance lipophilicity and membrane permeability, critical for herbicidal activity. Shorter chains (propanamide/acetamide) may reduce efficacy but improve synthetic yields.
Piperazine- and Diazepane-Modified Pentanamides
- 5-(4-(3-Cyanophenyl)Piperazin-1-Yl)-N-(4-(Thiophen-3-Yl)Phenyl)Pentanamide
- 5-(4-(3,5-Dichlorophenyl)-1,4-Diazepan-1-Yl)-N-(4-(Thiophen-3-Yl)Phenyl)Pentanamide
Structural Features :
Contrast with Target Compound :
- Applications : Neuropharmacological agents vs. herbicides.
- Design Priorities : Enhanced receptor binding (piperazine derivatives) vs. environmental stability (herbicides).
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